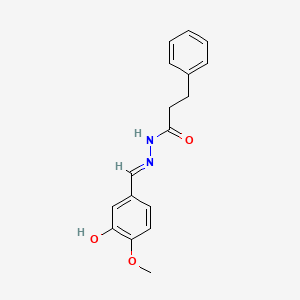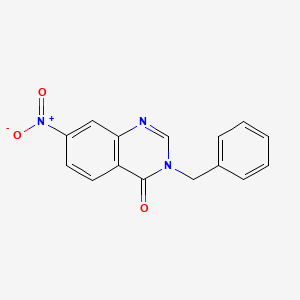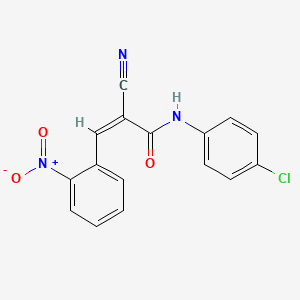![molecular formula C14H13FN4O B5874518 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)
8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole, commonly known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various research fields. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in multiple cellular processes.
Mecanismo De Acción
FIPI exerts its effects by inhibiting the activity of 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole, an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This compound plays a crucial role in multiple cellular processes, including vesicular trafficking, cytoskeletal organization, and signal transduction. By inhibiting this compound activity, FIPI disrupts these processes and leads to various cellular effects.
Biochemical and Physiological Effects:
FIPI has been shown to have multiple biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. FIPI has also been found to modulate the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using FIPI in lab experiments is its high potency and specificity for 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole. This allows researchers to selectively target this compound and study its effects on various cellular processes. However, one of the limitations of using FIPI is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of FIPI. One area of interest is the development of more potent and selective 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of this compound in various diseases and the potential therapeutic applications of this compound inhibitors. Additionally, the use of FIPI in combination with other drugs or therapies is an area of ongoing research.
Métodos De Síntesis
The synthesis of FIPI involves a multi-step process that starts with the preparation of 2,4-diamino-5-fluoropyrimidine. This compound is then reacted with 3,4,5-trimethoxybenzoyl chloride to form 2,4-diamino-5-fluoro-3,5-dimethoxybenzoyl pyrimidine. The final step involves the reaction of 2,4-diamino-5-fluoro-3,5-dimethoxybenzoyl pyrimidine with morpholine to yield FIPI.
Aplicaciones Científicas De Investigación
FIPI has been extensively studied in various research fields, including cancer biology, neurodegenerative diseases, and cardiovascular diseases. In cancer biology, FIPI has been shown to inhibit the proliferation and invasion of cancer cells by targeting 8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole. In neurodegenerative diseases, FIPI has been demonstrated to ameliorate the symptoms of Alzheimer's disease by reducing the accumulation of amyloid-beta peptides. In cardiovascular diseases, FIPI has been found to prevent the formation of atherosclerotic plaques by inhibiting the migration and proliferation of smooth muscle cells.
Propiedades
IUPAC Name |
4-(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c15-9-1-2-11-10(7-9)12-13(18-11)14(17-8-16-12)19-3-5-20-6-4-19/h1-2,7-8,18H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYVOBVFWDTUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5874451.png)
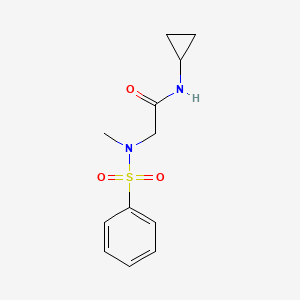

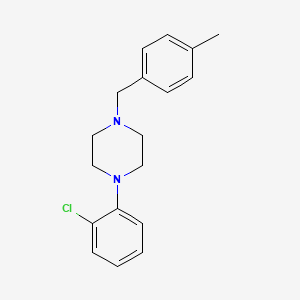
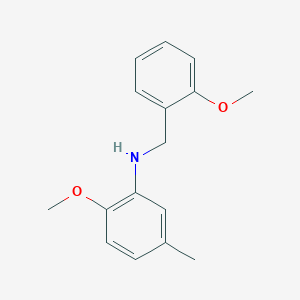
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5874475.png)
![N-[(1-benzoyl-4-piperidinyl)methyl]benzamide](/img/structure/B5874478.png)
![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate](/img/structure/B5874486.png)

![2-phenyl-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874513.png)
